

"N-(3-methoxypropyl)urea" literature review

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Compound of Interest

Compound Name: **N-(3-methoxypropyl)urea**

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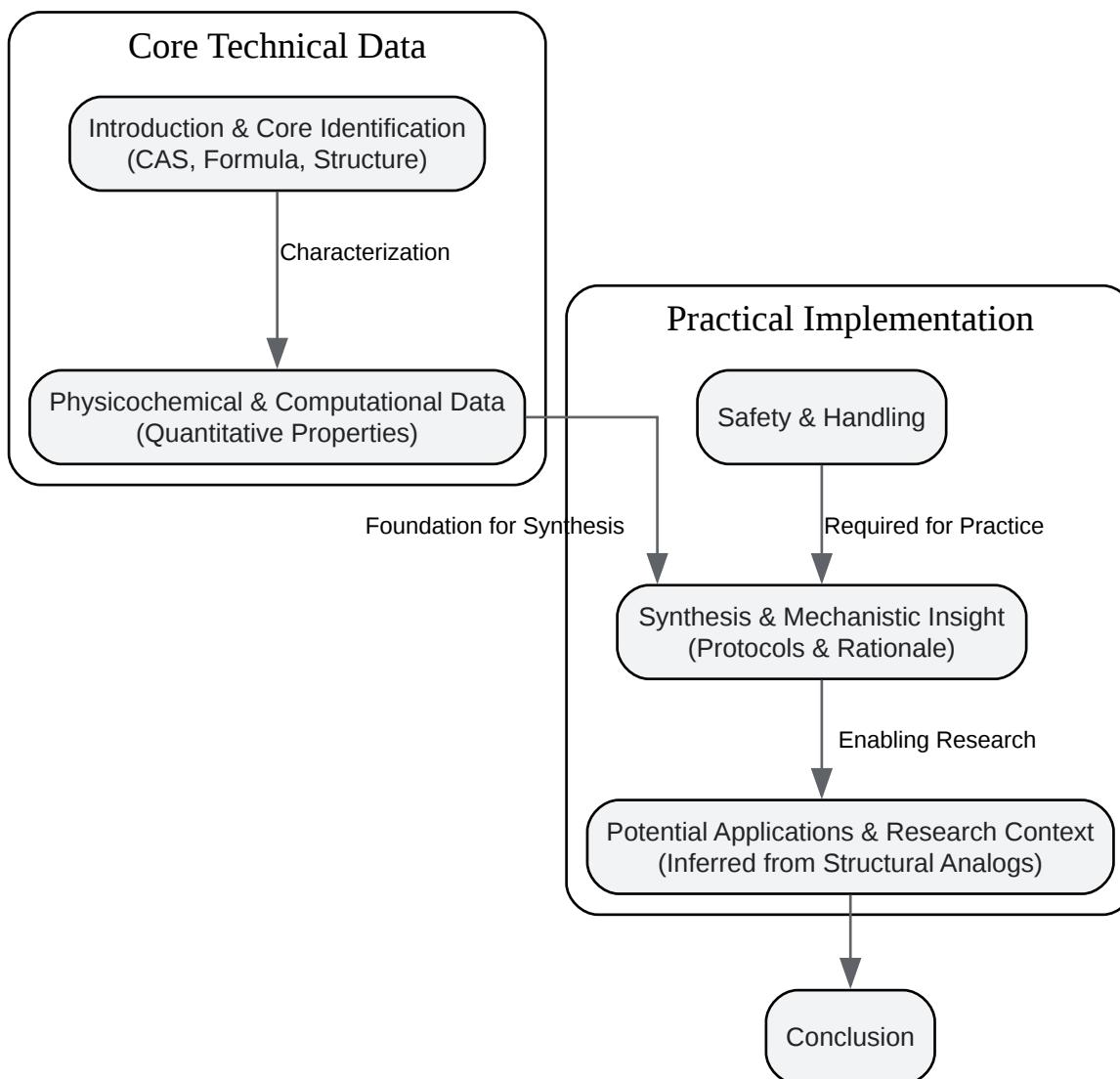
An In-depth Technical Guide to **N-(3-methoxypropyl)urea**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(3-methoxypropyl)urea**, designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple data sheet to offer insights into the synthesis, properties, and potential applications of this molecule, grounded in established chemical principles.

Logical Framework of the Guide

The structure of this document is designed to logically guide the reader from fundamental concepts to practical applications.



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Caption: Logical flow of the technical guide.

Core Compound Identification

N-(3-methoxypropyl)urea is a simple substituted urea derivative. The core structure consists of a urea functional group where one of the amine groups is substituted with a 3-methoxypropyl chain. This structure imparts both hydrogen bonding capabilities (from the urea moiety) and a degree of lipophilicity (from the alkyl ether chain).

- Chemical Name: **N-(3-methoxypropyl)urea**

- Synonyms: 1-(3-Methoxypropyl)urea, Urea, N-(3-methoxypropyl)-[1]
- CAS Number: 1119-61-5[1][2][3]
- Molecular Formula: C₅H₁₂N₂O₂[1][2]

Physicochemical & Computational Properties

A summary of the key physical and computed chemical properties of **N-(3-methoxypropyl)urea** is essential for its application in experimental settings. The data presented below has been aggregated from various chemical suppliers and computational databases.

Property	Value	Source
Molecular Weight	132.16 g/mol	[1][2]
Melting Point	76-78 °C	[1]
Boiling Point (Predicted)	214.2 ± 32.0 °C	[1]
Density (Predicted)	1.040 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.03 ± 0.46	[1]
LogP (Computed)	-0.3088	[2]
Topological Polar Surface Area (TPSA)	64.35 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	4	[2]

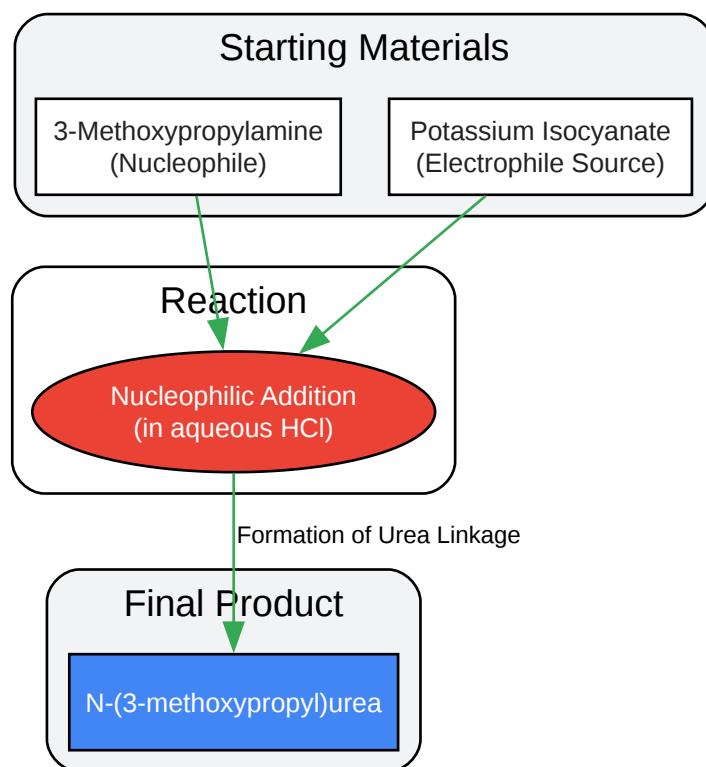
Synthesis Methodologies and Experimental Protocol

The synthesis of unsymmetrical ureas like **N-(3-methoxypropyl)urea** is a fundamental process in organic chemistry. The most direct and common approach involves the nucleophilic addition

of a primary amine to an isocyanate.

Conceptual Synthesis Pathway

The reaction proceeds by the attack of the nucleophilic amine (3-methoxypropylamine) on the electrophilic carbonyl carbon of an isocyanate source. While various methods exist for generating isocyanates, a common laboratory approach for synthesizing ureas involves the reaction of an amine with a stable isocyanate or an in situ generated equivalent.^{[4][5]} A highly efficient and modern approach involves a one-pot, two-step process starting from an alkyl halide.^[4]



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Caption: Synthesis of **N-(3-methoxypropyl)urea**.

Field-Proven Experimental Protocol

This protocol is adapted from established, general procedures for the synthesis of ureas from primary amines and isocyanates.^[5] The use of aqueous conditions at low temperatures is an environmentally benign approach that can provide excellent yields for simple ureas.^[5]

Objective: To synthesize **N-(3-methoxypropyl)urea** from 3-methoxypropylamine and potassium isocyanate.

Materials:

- 3-Methoxypropylamine (1.0 eq)
- Potassium isocyanate (1.1 eq)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Diethyl ether (for extraction)
- Anhydrous Magnesium Sulfate (for drying)
- Ice bath

Procedure:

- Preparation of Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropylamine (1.0 eq) in deionized water. Place the flask in an ice bath to cool the solution to 0-5 °C.
- Acidification: Slowly add concentrated HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This converts the amine to its more stable hydrochloride salt.
- Preparation of Isocyanate Solution: In a separate beaker, dissolve potassium isocyanate (1.1 eq) in deionized water.
- Reaction: Slowly add the aqueous solution of potassium isocyanate to the stirred, cooled amine hydrochloride solution. The isocyanate ion (NCO^-) in solution will react with the protonated amine.
- Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Workup and Isolation:
 - Once the reaction is complete, extract the aqueous mixture three times with diethyl ether.
 - Combine the organic extracts and wash them with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **N-(3-methoxypropyl)urea**.

Causality and Self-Validation:

- Why start with an amine salt? Converting the volatile and strongly nucleophilic amine to its hydrochloride salt makes it less volatile and easier to handle. The reaction proceeds via the small equilibrium concentration of the free amine, allowing for a more controlled reaction.
- Why low temperature? The reaction is exothermic. Starting at a low temperature helps control the reaction rate and prevents potential side reactions, such as the hydrolysis of the isocyanate.^[5]
- Validation: The purity of the final product should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and melting point analysis. The obtained melting point should align with the literature value of 76-78 °C to validate the identity and purity of the compound.^[1]

Potential Applications & Research Context

While specific, large-scale industrial applications for **N-(3-methoxypropyl)urea** are not widely documented, its structure is relevant to several key research areas. Its utility is often as a building block or a structural motif in more complex molecules.

- Pharmaceutical and Medicinal Chemistry: Urea derivatives are a cornerstone of medicinal chemistry. The urea linkage is a key structural feature in many approved drugs, such as the

kinase inhibitor Sorafenib.^[6] The N-H groups of the urea can act as effective hydrogen bond donors, interacting with biological targets like enzymes and receptors. The methoxypropyl group provides a flexible, moderately polar side chain that can be used to tune solubility and explore binding pockets. Therefore, **N-(3-methoxypropyl)urea** is a valuable starting material or fragment for the synthesis of new bioactive compounds.^[7]

- Agrochemicals: Substituted ureas have a long history of use as herbicides and plant growth regulators.^[7] The mechanism often involves the inhibition of key enzymes in plant metabolic pathways. The specific combination of the urea functional group and the methoxypropyl side chain could be explored for novel herbicidal or regulatory activities.
- Corrosion Inhibition: The precursor amine, 3-methoxypropylamine (MPA), has been investigated as a corrosion inhibitor and pH buffering agent in the secondary systems of pressurized water reactors (PWRs).^{[8][9]} While **N-(3-methoxypropyl)urea** itself is not used for this, its synthesis and properties are relevant to understanding the chemistry of MPA and its potential derivatives in such environments.
- Materials Science: Urea derivatives can be used in the development of polymers and resins. Silyl-propyl urea derivatives, for example, are used as bifunctional organosilanes that can act as adhesion promoters and surface modifiers, chemically binding inorganic materials to organic polymers.^{[10][11]}

Safety and Handling

Based on available data, **N-(3-methoxypropyl)urea** is classified as an irritant.^[1] Its precursor, 3-methoxypropylamine, is a corrosive substance that can cause skin burns and sensitization.^[12] Therefore, standard laboratory precautions should be strictly followed when handling **N-(3-methoxypropyl)urea**.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.^[2]

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